molecular formula C9H18N2O B6256667 N,N-dimethyl-2-(piperidin-3-yl)acetamide CAS No. 138304-50-4

N,N-dimethyl-2-(piperidin-3-yl)acetamide

Cat. No.: B6256667
CAS No.: 138304-50-4
M. Wt: 170.3
InChI Key:
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Description

N,N-dimethyl-2-(piperidin-3-yl)acetamide is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Piperidine, dimethylamine, and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-50°C.

    Procedure: Piperidine is first reacted with dimethylamine to form N,N-dimethylpiperidine. This intermediate is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(piperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-piperidin-2-ylethanamine: Similar structure but with a different substitution pattern on the piperidine ring.

    N,N-dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine: Contains a piperazine ring instead of a piperidine ring.

    N,N-dimethyl-2-(3-methylphenoxy)ethanamine: Contains a phenoxy group instead of a piperidine ring.

Uniqueness

N,N-dimethyl-2-(piperidin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both dimethylamine and acetamide functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

138304-50-4

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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